molecular formula C19H14N6O2S B294652 1-{[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole

1-{[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole

Cat. No. B294652
M. Wt: 390.4 g/mol
InChI Key: PVVBNYUOQXIAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-{[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole is not fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or receptors that are involved in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 1-{[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole has various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been found to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole in lab experiments include its potential therapeutic applications and its moderate yield. However, the limitations include the lack of understanding of its mechanism of action and the need for further purification methods to improve the purity of the compound.

Future Directions

1-{[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole has shown promising potential for therapeutic applications. Future research directions could include further investigation of its mechanism of action, optimization of the synthesis method to improve yield and purity, and testing the compound in clinical trials for various diseases. Additionally, the compound could be modified to improve its efficacy and reduce any potential side effects.

Synthesis Methods

The synthesis of 1-{[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole involves a series of chemical reactions. The starting materials are commercially available and the synthesis can be carried out using standard laboratory techniques. The yield of the final product is moderate, and the purity of the compound can be improved by further purification methods.

Scientific Research Applications

1-{[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole has shown potential therapeutic applications in various fields of research. The compound has been studied for its anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C19H14N6O2S

Molecular Weight

390.4 g/mol

IUPAC Name

3-(benzimidazol-1-ylmethyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H14N6O2S/c1-2-4-14-13(3-1)20-11-24(14)10-17-21-22-19-25(17)23-18(28-19)12-5-6-15-16(9-12)27-8-7-26-15/h1-6,9,11H,7-8,10H2

InChI Key

PVVBNYUOQXIAPE-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN4C(=NN=C4S3)CN5C=NC6=CC=CC=C65

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN4C(=NN=C4S3)CN5C=NC6=CC=CC=C65

Origin of Product

United States

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